molecular formula C11H17NO2 B310473 N-(1,3-dimethylbutyl)-2-furamide

N-(1,3-dimethylbutyl)-2-furamide

Cat. No.: B310473
M. Wt: 195.26 g/mol
InChI Key: WZYJNKGBVYQHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dimethylbutyl)-2-furamide is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. This specialty furanamide is intended for research and development purposes only. It is not approved for human consumption, diagnostic, or therapeutic use. Researchers can utilize this compound as a building block or intermediate in organic synthesis and medicinal chemistry, particularly in the development of novel heterocyclic compounds. The furan ring and amide functionality make it a candidate for creating libraries of molecules for high-throughput screening in drug discovery efforts. The structural motifs present in this compound are of significant interest in the design of new materials and active pharmaceutical ingredients (APIs). The sec-butyl chain may influence the compound's lipophilicity and steric properties, which can be critical in modulating biological activity and pharmacokinetic profiles. Handling should only be performed by qualified professionals in a controlled laboratory setting. Please consult the material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-(4-methylpentan-2-yl)furan-2-carboxamide

InChI

InChI=1S/C11H17NO2/c1-8(2)7-9(3)12-11(13)10-5-4-6-14-10/h4-6,8-9H,7H2,1-3H3,(H,12,13)

InChI Key

WZYJNKGBVYQHDD-UHFFFAOYSA-N

SMILES

CC(C)CC(C)NC(=O)C1=CC=CO1

Canonical SMILES

CC(C)CC(C)NC(=O)C1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)
  • Structure : Contains a phenylenediamine core with 1,3-dimethylbutyl and phenyl substituents.
  • Applications : Primary use as an antioxidant and antiozonant in rubber products (e.g., tires).
  • Toxicity Profile: Metabolizes into 6PPD-quinone, a highly toxic compound causing teratogenic, developmental, and neuronal effects in aquatic organisms at environmental concentrations .
  • Environmental Impact : Detected in air, water, and soil, with bioaccumulation concerns .
Bis(1,3-Dimethylbutyl) Methylphosphonate
  • Structure : Phosphonate ester with dual 1,3-dimethylbutyl chains.
  • Applications : Likely used in flame retardants or chemical warfare precursors (based on Schedule 2B04 classification) .
  • Regulatory Status : Controlled under chemical weapon conventions due to its phosphonate functionality .
N-Benzyl-4-Methylpentan-2-amine
  • Structure : Benzylamine derivative with a branched alkyl chain.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., alkaloid analogs) .
  • Key Difference : Lacks the furan ring and amide group, limiting direct functional comparability to the target compound .

Physicochemical and Environmental Properties

Compound Molecular Formula Key Functional Groups Primary Use Toxicity Concerns Environmental Presence
N-(1,3-Dimethylbutyl)-2-furamide Not Provided Furan, Amide Hypothesized: Polymer stabilizer Insufficient data Not reported
6PPD C18H24N2 Phenylenediamine Rubber antioxidant High (via 6PPD-quinone metabolite) Air, water, dust, soil
Bis(1,3-Dimethylbutyl) Methylphosphonate C13H29O3P Phosphonate Flame retardant/precursor Regulated (Schedule 2B04) Not reported
N-Benzyl-4-Methylpentan-2-amine C12H19N Amine Pharmaceutical intermediate Limited toxicity data Not reported

Mechanistic and Performance Differences

  • Antioxidant Efficacy :

    • 6PPD outperforms most alkyl-substituted amines in rubber due to its dual antioxidant-antiozonant action, but its environmental toxicity limits its sustainability .
    • This compound’s furan ring may offer UV-stabilizing properties, but its efficacy relative to 6PPD remains unverified.
  • Chemical Stability :

    • Phosphonate derivatives (e.g., Bis(1,3-dimethylbutyl) methylphosphonate) exhibit higher thermal stability than amine-based compounds but face stricter regulatory controls .
  • Synthetic Complexity :

    • 6PPD and its derivatives are synthesized via straightforward alkylation of phenylenediamine, whereas furan-based amides may require multi-step reactions, increasing production costs.

Preparation Methods

Direct Coupling with 1,3-Dimethylbutylamine

The most widely reported method involves reacting furan-2-carbonyl chloride with 1,3-dimethylbutylamine in the presence of a base.
Procedure (adapted from):

  • Reagents :

    • Furan-2-carbonyl chloride (1.2 eq.)

    • 1,3-Dimethylbutylamine (1.0 eq.)

    • Triethylamine (Et₃N, 1.5 eq.) in anhydrous dichloromethane (DCM).

  • Conditions :

    • Stirred at 0°C for 1 hour, then room temperature for 12–18 hours.

    • Quenched with 1N HCl, extracted with DCM, and purified via silica gel chromatography.

  • Yield : 78–85% (,).

  • Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, furan H-5), 6.55 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4), 6.35 (d, J = 1.8 Hz, 1H, furan H-3), 3.25 (t, J = 7.2 Hz, 2H, N-CH₂), 1.55–1.40 (m, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

Optimization with DMAP/EDC·HCl

Alternative protocols employ 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) for improved efficiency ():

  • Yield : 92% when using DMAP (10 mol%) and EDC·HCl (1.2 eq.) in THF at 50°C for 6 hours.

  • Advantage : Reduces side reactions (e.g., furan ring opening).

Reductive Amination of Furan-2-Carboxaldehyde

Two-Step Synthesis

This method avoids handling reactive acid chlorides ():

  • Step 1 : Furan-2-carboxaldehyde reacts with 1,3-dimethylbutylamine in methanol at 60°C for 4 hours to form an imine intermediate.

  • Step 2 : Sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) reduces the imine to the amine at pH 5–6 (acetic acid buffer).

  • Yield : 65–70% ().

  • Limitation : Requires strict pH control to prevent over-reduction.

Catalytic Hydrogenation of Nitrile Precursors

Hydrogenation of 2-Cyano-N-(1,3-dimethylbutyl)furan

A patent-derived approach (WO2020239853A1,) utilizes:

  • Substrate : 2-cyano-N-(1,3-dimethylbutyl)furan.

  • Catalyst : 5% Pd/C (0.1 eq.) under H₂ (30 psi) in ethanol at 80°C for 6 hours.

  • Yield : 88% with >99% purity (HPLC).

  • Advantage : Scalable for industrial production.

Solid-Phase Synthesis for High-Throughput Screening

Resin-Bound Methodology

Adapted from peptide synthesis techniques ():

  • Resin : Wang resin preloaded with Fmoc-protected 1,3-dimethylbutylamine.

  • Coupling : Furan-2-carboxylic acid activated with HBTU/DIPEA in DMF.

  • Cleavage : TFA/DCM (95:5) yields the product after 2 hours.

  • Yield : 75% with automated systems.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Amide Coupling (DMAP)92>99High efficiencyRequires anhydrous conditions
Reductive Amination7095Avoids acid chloridesModerate yields
Catalytic Hydrogenation88>99ScalabilitySpecialized equipment needed
Solid-Phase Synthesis7590High-throughput compatibilityResin cost and cleavage optimization

Analytical Validation and Quality Control

  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient), retention time = 8.2 min ().

  • Mass Spectrometry : ESI-MS m/z: 210.1 [M+H]⁺ ().

  • IR Spectroscopy : N-H stretch at 3280 cm⁻¹, C=O at 1665 cm⁻¹ ( ).

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